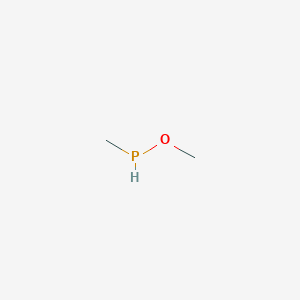
Methyl methylphosphinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl methylphosphinite is an organophosphorus compound with the chemical formula CH₅O₂P. It is a colorless liquid that is primarily used in organic synthesis and as an intermediate in various chemical reactions. This compound is known for its reactivity and versatility in forming various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl methylphosphinite can be synthesized through several methods. One common method involves the reaction of methyl iodide with a phosphinite salt. The reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often involves the use of catalysts and specific temperature and pressure conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl methylphosphinite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form methyl methylphosphonate.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halides like methyl iodide and other electrophiles are common reagents.
Major Products
Oxidation: Methyl methylphosphonate.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinites.
Aplicaciones Científicas De Investigación
Methyl methylphosphinite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various phosphorus-containing compounds.
Biology: It is studied for its potential use in biochemical pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl methylphosphinite involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to form bonds with electrophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but with two methyl groups attached to the phosphorus atom.
Methylphosphonic acid: Contains a phosphonic acid group instead of a phosphinite group.
Uniqueness
Methyl methylphosphinite is unique due to its specific reactivity and ability to form a wide range of derivatives. Its versatility in organic synthesis makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
20502-94-7 |
|---|---|
Fórmula molecular |
C2H7OP |
Peso molecular |
78.05 g/mol |
Nombre IUPAC |
methoxy(methyl)phosphane |
InChI |
InChI=1S/C2H7OP/c1-3-4-2/h4H,1-2H3 |
Clave InChI |
YAWLOYUUBJPJFH-UHFFFAOYSA-N |
SMILES canónico |
COPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



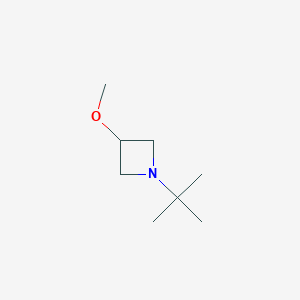
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)

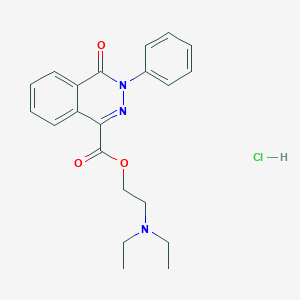

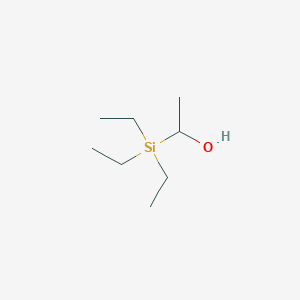
![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)

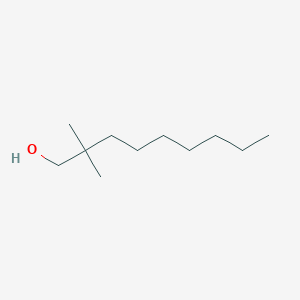
![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)



